molecular formula C15H21BrN2O2 B13620710 tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Cat. No.: B13620710
M. Wt: 341.24 g/mol
InChI Key: NCPBCAHFYLOXPP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a 4-bromophenyl group at the 2-position and a tert-butoxycarbonyl (Boc) protective group at the 1-position. The bromine atom on the phenyl ring enhances lipophilicity and may influence electronic properties, while the Boc group aids in stabilizing the molecule during synthetic processes.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3

InChI Key

NCPBCAHFYLOXPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthetic Route

The most commonly reported laboratory synthesis involves the nucleophilic substitution reaction between 4-bromophenylpiperazine and tert-butyl chloroformate under mild conditions:

  • Reactants: 4-bromophenylpiperazine and tert-butyl chloroformate
  • Base: Triethylamine (to neutralize HCl generated)
  • Solvent: Dichloromethane (CH2Cl2)
  • Conditions: Stirring at room temperature for several hours to ensure complete reaction

This method results in the selective formation of the Boc-protected piperazine derivative with yields typically optimized by controlling stoichiometry and reaction time.

Alternative Synthetic Route via Arylation

Another synthetic approach involves the coupling of tert-butyl piperazine-1-carboxylate with 4-bromophenylboronic acid using base-mediated arylation:

  • Step 1: Reaction of tert-butyl piperazine-1-carboxylate with 4-bromophenylboronic acid
  • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
  • Solvent: 1,4-dioxane or dimethylformamide (DMF)
  • Temperature: 80–110°C
  • Duration: Approximately 12 hours

Optimization studies show that higher temperatures (around 110°C) improve coupling efficiency but may increase side reactions such as dehalogenation. The choice of base and solvent polarity significantly influences the nucleophilicity of the piperazine nitrogen and thus the overall yield, which can reach approximately 70% under optimized conditions.

Industrial Production Methods

Industrial synthesis scales up the laboratory methods with adaptations for continuous flow processing:

  • Use of continuous flow reactors to maintain precise control over reaction parameters
  • Automated reagent addition and temperature control to maximize yield and minimize impurities
  • Optimization to prevent Boc group cleavage and side reactions during scale-up

These methods ensure consistent product quality and efficient production suitable for pharmaceutical intermediate applications.

Automation in Synthesis

Recent advances include the use of fully automated organic synthesis consoles, which integrate multiple reaction steps and purification processes:

  • Automated control of reagent dosing, stirring, heating, and reaction timing
  • Use of polystyrene-supported triphenylphosphine and molecular sieves to facilitate reaction and purification
  • Monitoring of reactions by thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy for real-time quality control

Such automation enhances reproducibility and throughput in the synthesis of piperazine derivatives, including tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Base Triethylamine, K2CO3, or Cs2CO3 Base strength affects nucleophilicity and side reactions
Solvent Dichloromethane, 1,4-dioxane, DMF Polar aprotic solvents enhance reaction efficiency
Temperature Room temperature to 110°C Higher temperature improves coupling but risks Boc cleavage
Reaction Time Several hours (up to 12 h) Prolonged heating may degrade sensitive groups
Scale Laboratory to industrial continuous flow Scale-up requires precise control to maintain purity

Characterization Techniques for Prepared Compound

To confirm the structure and purity of this compound, several analytical methods are employed:

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Boc Protection of 4-bromophenylpiperazine 4-bromophenylpiperazine, tert-butyl chloroformate, triethylamine CH2Cl2, RT, several hours ~70-85 Mild conditions, straightforward
Arylation Coupling tert-butyl piperazine-1-carboxylate, 4-bromophenylboronic acid, K2CO3 1,4-dioxane, 110°C, 12 h ~70 Requires heating, base and solvent optimization
Automated Synthesis Console Various reagents, supported catalysts Controlled temp, stirring, automated dosing Variable High reproducibility, suitable for scale-up

Comprehensive Research Findings and Notes

  • The Boc protective group is essential for stabilizing the piperazine nitrogen during synthesis and purification, preventing unwanted side reactions.
  • Reaction optimization must balance temperature and time to avoid Boc cleavage while achieving high coupling efficiency.
  • Automated synthesis platforms improve reproducibility and throughput, integrating reaction and purification steps, which is advantageous for complex heterocyclic compounds like piperazines.
  • Selection of base and solvent critically influences nucleophilicity and reaction selectivity, with potassium carbonate and polar aprotic solvents favored for arylation steps.
  • Industrial methods adapt laboratory procedures to continuous flow systems, enhancing safety and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the structure-activity relationships of piperazine-based drugs .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-viral properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its piperazine ring. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate shares structural motifs with phenolic antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA) and 3,5-di-tert-butyl-4-hydroxytoluene (BHT) (). Below is a detailed analysis of similarities and differences:

Structural Features

Compound Core Structure Key Substituents Functional Groups
BHA Phenolic ring tert-butyl, methoxy Antioxidant (phenolic -OH)
BHT Phenolic ring Two tert-butyl, methyl Antioxidant (phenolic -OH)
Target compound Piperazine ring 4-bromophenyl, tert-butyl carbamate Boc-protected amine

Key Differences :

  • Core Structure: BHA/BHT feature aromatic phenolic rings, whereas the target compound has a saturated piperazine ring.
  • Substituents : The bromophenyl group in the target compound differs from BHA/BHT’s methyl/methoxy groups, likely increasing steric bulk and altering electronic properties (e.g., bromine’s electron-withdrawing effect).
BHA and BHT:
  • Antimutagenic Effects : BHA reduces mutagenicity of benzo(a)pyrene and hycanthone by enhancing detoxification enzymes (e.g., glutathione S-transferase, GST) and increasing tissue thiol levels .
  • Enzyme Induction : Both BHA and BHT elevate hepatic glucuronyl transferase and epoxide hydrolase activities in mice and rats, though species-specific variations exist. For example, BHT increases epoxide hydrolase more than BHA in rats .
  • Antioxidant Action: Their phenolic -OH groups scavenge free radicals, preventing oxidative damage.
Target Compound (Hypothetical Insights):
  • Receptor Affinity : The piperazine moiety may confer affinity for neurotransmitter receptors (e.g., 5-HT or dopamine receptors), common in CNS-active drugs.

Metabolic Pathways

Compound Key Metabolic Pathways Detoxification Enzymes Involved
BHA Glucuronidation, sulfation UDP-glucuronyl transferase, GST
BHT Oxidation (CYP-mediated), conjugation Epoxide hydrolase, GST
Target compound Hypothetical: Dealkylation, hydrolysis GST, CYP enzymes (speculative)

Notes:

  • BHA increases glutathione levels, enhancing detoxification , whereas the target compound’s bromophenyl group might compete for glutathione conjugation, altering metabolite profiles.
  • Species-specific effects observed in BHA/BHT (e.g., differential enzyme induction in mice vs. rats ) suggest similar variability could occur with the target compound.

Biological Activity

tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a synthetic organic compound with a piperazine core, characterized by the presence of a tert-butyl group and a 4-bromophenyl moiety. This unique structure contributes to its potential biological activities, making it an interesting subject for pharmacological studies. The compound's molecular formula is C17H23BrN2O3C_{17}H_{23}BrN_2O_3, with a molecular weight of approximately 341.24 g/mol .

The presence of the bromine atom in the phenyl group enhances the compound's reactivity, potentially influencing its interactions with various biological targets. Piperazine derivatives, including this compound, are known to exhibit a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, and antihistamine effects .

The mechanism of action typically involves the interaction of the piperazine ring with various receptors and enzymes, which can lead to significant pharmacological effects. The conformational flexibility of the piperazine ring and the polar nitrogen atoms enhance favorable interactions with macromolecules, facilitating their biological activity.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell growth. For instance, piperazine derivatives have been explored for their ability to inhibit tumorigenic cell lines while sparing non-tumorigenic cells .
  • P2Y14 Receptor Antagonism : The compound has been investigated as a potential antagonist for the P2Y14 receptor, which is implicated in various physiological processes including inflammation and immune responses. Studies have shown that modifications in the piperazine structure can significantly affect binding affinity and receptor interaction .
  • Neuropharmacological Effects : Given its structural characteristics, there is potential for this compound to influence neurotransmitter systems, making it a candidate for further studies in treating conditions like anxiety and depression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored through various analogs. Key findings include:

Compound Activity Remarks
This compoundModerate P2Y14R antagonistEnhances reactivity due to bromine substitution
tert-Butyl 4-(4-bromophenyl)-piperidine-1-carboxylateHigh affinity for P2Y14RStructural similarity but different receptor binding profiles
Piperazine derivativesBroad spectrum (antibacterial, anticancer)Variability in activity based on substituents

Case Studies

  • Inhibition of PHGDH : A study highlighted that structurally similar piperazine compounds demonstrated inhibition of human phosphoglycerate dehydrogenase (PHGDH), suggesting potential applications in cancer therapy where PHGDH is upregulated .
  • P2Y14 Receptor Studies : In vitro assays revealed that modifications in the piperazine scaffold could enhance binding affinity to the P2Y14 receptor, indicating that careful structural adjustments can yield compounds with improved pharmacological profiles .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common route employs piperazine derivatives and brominated aryl halides under reflux conditions. For example:

  • Step 1: Reacting tert-butyl piperazine-1-carboxylate with 4-bromophenylboronic acid in 1,4-dioxane at 110°C for 12 hours, using potassium carbonate as a base, achieves ~70% yield .
  • Step 2: Optimizing solvent polarity (e.g., 1,4-dioxane vs. DMF) and temperature (80–110°C) significantly impacts reaction efficiency. Higher temperatures (>100°C) improve aryl coupling but may increase side products like dehalogenated by-products .
    Key Variables:
  • Catalyst/base selection (e.g., K₂CO₃ vs. Cs₂CO₃).
  • Solvent choice (polar aprotic solvents enhance nucleophilicity).
  • Reaction time (prolonged heating risks Boc-group cleavage) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct signals for the tert-butyl group (δ 1.4–1.5 ppm, singlet) and aromatic protons (δ 7.3–7.6 ppm, doublets for para-substituted bromophenyl) confirm regiochemistry .
    • ¹³C NMR: Peaks at δ 155–160 ppm indicate the carbonyl group of the Boc moiety .
  • Liquid Chromatography-Mass Spectrometry (LCMS): ESI+ mode detects [M+H]⁺ ions (exact mass: ~341.2 g/mol). Fragmentation patterns (e.g., loss of tert-butyl group, m/z ~243) validate structural integrity .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm the carbamate group .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation, and what challenges arise in data interpretation?

Methodological Answer:

  • Crystallization: Slow vapor diffusion using ethanol/water mixtures produces single crystals. The piperazine ring adopts a chair conformation, with the bromophenyl group orthogonal to the carbamate plane (torsion angle ~85°) .
  • Data Collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) minimizes absorption errors. SHELXL refinement (via Olex2) achieves R-factors < 0.05 for high-quality datasets .
  • Challenges:
    • Disorder: Flexible tert-butyl groups may require multi-position modeling.
    • Twinned Crystals: Use of PLATON or CELL_NOW for deconvoluting overlapping reflections .

Q. What are the mechanisms of action in biological systems, such as enzyme inhibition?

Methodological Answer:

  • Prolyl-Hydroxylase Inhibition: The bromophenyl moiety interacts with hydrophobic pockets in the enzyme active site, while the carbamate group stabilizes hydrogen bonds with conserved residues (e.g., Arg383). IC₅₀ values are determined via hypoxia-inducible factor (HIF) stabilization assays in HEK293 cells .
  • Kinase Inhibition: In Bruton’s tyrosine kinase (BTK), the piperazine core acts as a hinge-binding motif. Competitive inhibition is confirmed via fluorescence polarization assays (Kd ~50 nM) .
    Contradictions:
  • Bromine’s electron-withdrawing effect may enhance binding affinity in some targets (e.g., BTK) but reduce solubility, complicating in vivo applications .

Q. How do structural modifications (e.g., bromophenyl position) affect reactivity and intermolecular interactions?

Methodological Answer:

  • Regiochemical Impact:
    • Para-substitution (4-bromo): Maximizes steric accessibility for Suzuki-Miyaura cross-coupling (e.g., with boronic acids) .
    • Meta-substitution (3-bromo): Reduces electronic conjugation, altering UV-Vis absorption λmax by ~10 nm .
  • Comparative Reactivity:
    • Bromine vs. Chlorine: Bromine’s higher atomic polarizability enhances halogen bonding in crystal packing (e.g., C-Br···π interactions at 3.4 Å) .
    • Piperazine Ring Modifications: N-methylation decreases basicity (pKa ~7.2 vs. ~9.5 for unmodified piperazine), affecting protonation-dependent solubility .

Q. How can computational methods (e.g., DFT, molecular docking) predict structure-activity relationships?

Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G(d) calculations reveal the HOMO-LUMO gap (~4.2 eV), correlating with redox stability. Mulliken charges on the bromine atom (-0.15 e) suggest electrophilic reactivity .
  • Molecular Docking (AutoDock Vina): Docking into BTK (PDB: 6C0Q) predicts binding poses with ∆G ~-9.5 kcal/mol. Key interactions include π-π stacking (bromophenyl-Tyr551) and hydrogen bonds (carbamate-Arg525) .
    Validation: MD simulations (GROMACS, 100 ns) assess binding stability (RMSD < 2.0 Å) .

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